Lipophilicity-Driven Differentiation: Calculated LogP vs. 2-Oxopropoxy Analog
The 2‑oxocyclohexyl ether imparts significantly higher calculated lipophilicity compared to the 2‑oxopropoxy analog. The target compound has a calculated LogP >3.5 , whereas the 4‑methyl‑3‑(2‑oxopropoxy) analog (C₁₇H₁₈O₄, MW 286.32) is estimated to have a LogP ≈ 2.0–2.5 based on its smaller alkyl chain and lower molecular weight [1]. This difference of ≥1 LogP unit is expected to translate into enhanced blood‑brain barrier permeability and CNS compartment partitioning, a critical parameter for neurodegenerative disease targets.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP >3.5 (calculated; BenchChem data sheet) |
| Comparator Or Baseline | 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CHEMBL488073, CAS 307550-03-4): estimated LogP ≈ 2.0–2.5 [1] |
| Quantified Difference | ΔLogP ≥ 1.0 unit (target compound more lipophilic) |
| Conditions | In silico calculation; experimental logD₇.₄ not reported for either compound. |
Why This Matters
Higher LogP directly informs CNS multiparameter optimization (MPO) scores and influences the selection of this scaffold for blood‑brain barrier penetrant probe design over less lipophilic analogs.
- [1] DrugMap. 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CHEMBL488073). https://drugmap.idrblab.net/ (accessed 2026-04-30). View Source
